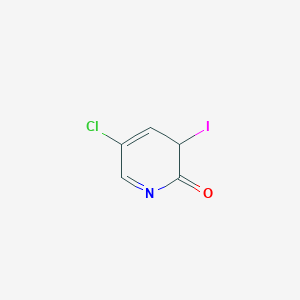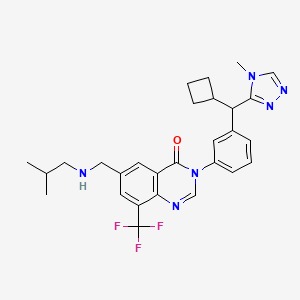
Multi-kinase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-6 is a novel multi-kinase inhibitor that targets several key kinases involved in various cellular processes. These kinases include cyclin-dependent kinases 4 and 6 (CDK4/6) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways . The compound has shown promising potential in the treatment of various cancers, particularly hepatocellular carcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-6 involves a series of chemical reactions that include the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Multi-kinase-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing its inhibitory effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy in inhibiting specific kinases and their potential therapeutic applications .
Applications De Recherche Scientifique
Multi-kinase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology research to investigate the role of kinases in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those involving aberrant kinase activity.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery
Mécanisme D'action
Multi-kinase-IN-6 exerts its effects by inhibiting multiple kinases involved in critical cellular processes. It targets the CDK4/6 and PI3K/AKT pathways, which play pivotal roles in cell cycle regulation and survival . By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with similar applications.
Abemaciclib: A CDK4/6 inhibitor known for its efficacy in various cancers.
Uniqueness
What sets Multi-kinase-IN-6 apart from these compounds is its ability to target both CDK4/6 and PI3K/AKT pathways simultaneously. This dual inhibition enhances its therapeutic potential by targeting multiple pathways involved in cancer progression .
Propriétés
Formule moléculaire |
C17H15N5O2 |
|---|---|
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
3-[7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-3-yl]-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15N5O2/c1-10-15(16-19-11(2)24-21-16)17-18-9-8-14(22(17)20-10)12-4-6-13(23-3)7-5-12/h4-9H,1-3H3 |
Clé InChI |
VDXGLZJPQRGNLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC=NC2=C1C3=NOC(=N3)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)




![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)





![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

